Receptor Binding Affinity: Dual-Site Binding Profile Differentiates D-Trp6 Analogs from Single-Site Agonists
The D-Trp6 substitution confers a distinct receptor binding profile. In rat pituitary and human breast cancer membrane preparations, [D-Trp6]LHRH bound to two classes of receptor sites—one with high affinity and one with low affinity—whereas certain antagonists bound to only a single class of receptor population [1]. This dual-site binding characteristic is not uniformly observed across all GnRH analogs and may influence downstream signaling and functional selectivity [1].
| Evidence Dimension | Receptor binding site classes |
|---|---|
| Target Compound Data | Two classes of binding sites (high affinity + low affinity) in rat pituitary and human breast cancer membranes |
| Comparator Or Baseline | Certain LHRH antagonists: single class of receptor population |
| Quantified Difference | Qualitative difference: dual-site vs. single-site binding |
| Conditions | Radioligand binding assay using [125I, D-Trp6]LHRH; rat pituitary and human breast cancer membrane preparations |
Why This Matters
A dual-site binding profile may translate to distinct pharmacological properties, making this compound a valuable tool for probing GnRH receptor signaling complexity that single-site binders cannot address.
- [1] Fekete M, et al. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes. Endocrinology. 1989;124(2):946-955. View Source
